2-Fluoro-4-nitrotoluene

Catalog No.
S703716
CAS No.
1427-07-2
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-nitrotoluene

CAS Number

1427-07-2

Product Name

2-Fluoro-4-nitrotoluene

IUPAC Name

2-fluoro-1-methyl-4-nitrobenzene

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3

InChI Key

WIQISTBTOQNVCE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])F

Synonyms

2-Fluoro-1-methyl-4-nitrobenzene; 3-Fluoro-4-methylnitrobenzene; NSC 60724

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])F

Synthesis:

2-Fluoro-4-nitrotoluene is an organic compound with the chemical formula CH3C6H3(NO2)F. It is a white solid with a melting point of 31-35 °C and a boiling point of 65-68 °C at 2 mmHg []. The synthesis of 2-fluoro-4-nitrotoluene can be achieved through various methods, including nitration of 2-fluorotoluene with mixed acid (nitric and sulfuric acids) [].

Properties:

2-Fluoro-4-nitrotoluene exhibits several properties that make it useful in scientific research. Its presence of a fluorine atom introduces unique electronic and steric effects, influencing its reactivity compared to unsubstituted nitrotoluene derivatives []. Additionally, the nitro group (-NO2) makes it susceptible to further chemical modifications, allowing for the creation of diverse functionalized molecules.

Applications in Organic Synthesis:

-Fluoro-4-nitrotoluene serves as a valuable building block in organic synthesis due to its versatile reactivity. It can undergo various transformations, including:

  • Nucleophilic aromatic substitution (S_NAr): The fluorine atom can be displaced by various nucleophiles, enabling the introduction of diverse functional groups [].
  • Reduction: The nitro group can be reduced to an amine group, providing a platform for further functionalization [].
  • Cross-coupling reactions: The C-F bond can participate in cross-coupling reactions, allowing the formation of complex C-C bonds [].

These transformations allow scientists to synthesize a wide range of molecules with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Research in specific areas:

While the specific research applications of 2-fluoro-4-nitrotoluene are diverse and continually evolving, some notable examples include:

  • Development of novel pharmaceuticals: Researchers have explored the use of 2-fluoro-4-nitrotoluene derivatives as potential drug candidates for various diseases, including cancer and neurodegenerative disorders.
  • Synthesis of functional materials: The unique properties of 2-fluoro-4-nitrotoluene derivatives have been utilized in the development of functional materials with potential applications in organic electronics and optoelectronics.

2-Fluoro-4-nitrotoluene is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to a toluene backbone. Its chemical formula is C7H6FNO2C_7H_6FNO_2 and it is often represented by the structure where the fluorine atom is located at the second position and the nitro group at the fourth position of the toluene ring. This compound appears as a colorless to light yellow liquid or solid, depending on its purity and form .

No data is currently available on a specific mechanism of action for 2-F-4-NT.

  • Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Flammability: Aromatic nitro compounds are generally combustible [].
  • Reactivity: The nitro group can be reactive under certain conditions, potentially leading to explosive decomposition [].
, primarily due to its functional groups. Some notable reactions include:

  • Oxidation: It can be oxidized to form 2-fluoro-4-nitrobenzoic acid using oxidizing agents like chromium trioxide in acidic conditions .
  • Nucleophilic Substitution: The presence of the nitro group makes it susceptible to nucleophilic attack, allowing for further derivatization into various pharmaceutical intermediates .
  • Reduction: Under certain conditions, it can undergo reduction to yield amine derivatives, which are valuable in medicinal chemistry .

Research indicates that 2-fluoro-4-nitrotoluene has potential biological activities, particularly in the context of medicinal chemistry. It has been utilized as a precursor in synthesizing selective inhibitors for serine proteases, which are important in various biological processes including blood coagulation and inflammation . Additionally, studies have evaluated its aquatic toxicity against species such as Poecilia reticulata, indicating its environmental impact .

The synthesis of 2-fluoro-4-nitrotoluene can be achieved through several methods:

  • Nitration of Toluene: Toluene can be nitrated using a mixture of nitric and sulfuric acids, followed by fluorination.
  • Fluorination of 4-Nitrotoluene: Starting from 4-nitrotoluene, fluorination can be performed using reagents such as potassium fluoride in the presence of a phase-transfer catalyst .
  • Oxidation of 2-Fluoro-4-nitrophenylamine: This method involves oxidizing 2-fluoro-4-nitrophenylamine to yield 2-fluoro-4-nitrotoluene as an intermediate for further transformations .

2-Fluoro-4-nitrotoluene serves multiple purposes in various fields:

  • Organic Synthesis: It acts as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Pharmaceutical Development: Used in the modification and derivatization of drug molecules to enhance their efficacy and selectivity .
  • Environmental Studies: Its toxicity profiles are studied to assess environmental risks associated with its use and disposal .

Interaction studies involving 2-fluoro-4-nitrotoluene focus on its reactivity with biological targets and environmental systems. The compound's interactions with enzymes such as serine proteases have been documented, showcasing its potential as a selective inhibitor . Furthermore, studies on its aquatic toxicity highlight how it interacts with aquatic organisms, shedding light on its ecological implications .

Several compounds exhibit structural similarities to 2-fluoro-4-nitrotoluene. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Characteristics
2-FluorotolueneFluorine at position 2Simpler structure; lacks nitro group
4-NitrotolueneNitro group at position 4Does not contain fluorine
3-Fluoro-4-nitrotolueneFluorine at position 3Different positioning of fluorine
2-Fluoro-5-nitrotolueneNitro group at position 5Distinct from 2-fluoro-4-nitrotoluene by nitro position

The uniqueness of 2-fluoro-4-nitrotoluene lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (84.78%): Flammable solid [Danger Flammable solids];
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1427-07-2

Wikipedia

2-Fluoro-4-nitrotoluene

Dates

Modify: 2023-08-15

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